methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

CAS No.: 134224-62-7

Cat. No.: VC6397140

Molecular Formula: C8H9F3O3

Molecular Weight: 210.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134224-62-7 |

|---|---|

| Molecular Formula | C8H9F3O3 |

| Molecular Weight | 210.152 |

| IUPAC Name | methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |

| Standard InChI | InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 |

| Standard InChI Key | PWRVOHRDESZIIS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC=CCO1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

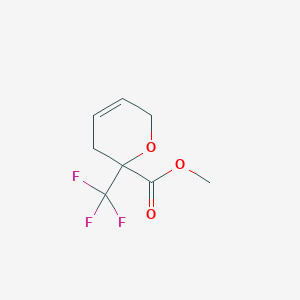

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate belongs to the class of 3,6-dihydro-2H-pyran derivatives. Its molecular formula is C₈H₉F₃O₃, with a molecular weight of 210.152 g/mol. The structure features a six-membered dihydropyran ring with a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester (-COOCH₃) substituent at the same carbon (Figure 1).

Structural Features

The dihydropyran ring adopts a half-chair conformation, with the trifluoromethyl and ester groups in axial positions. This configuration introduces steric strain, influencing reactivity . The trifluoromethyl group enhances electronegativity and metabolic stability, while the ester moiety provides a handle for further derivatization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉F₃O₃ | |

| Molecular Weight | 210.152 g/mol | |

| IUPAC Name | Methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate | |

| SMILES | COC(=O)C1(CC=CCO1)C(F)(F)F | |

| InChI Key | PWRVOHRDESZIIS-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via trifluoromethylation of pyran precursors. A typical protocol involves:

-

Reacting 3,6-dihydro-2H-pyran-2-carboxylate with trifluoromethyl iodide (CF₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions.

-

Purification via column chromatography or recrystallization to achieve >95% purity.

Industrial Methods

Continuous flow reactors are employed for large-scale production to enhance yield and safety. For example, a microreactor system with residence times <10 minutes achieves 85% conversion by optimizing temperature (80–100°C) and stoichiometric ratios.

Reaction Mechanism

The trifluoromethylation proceeds via a radical pathway, initiated by K₂CO₃-mediated cleavage of CF₃I. The trifluoromethyl radical adds to the pyran ring, followed by esterification .

Reactivity and Functionalization

The compound’s reactivity is dominated by two electrophilic centers: the α-carbon of the ester and the β-position of the dihydropyran ring .

Nucleophilic Additions

-

Michael Addition: The enone system undergoes conjugate addition with amines or thiols. For example, benzyl mercaptan adds to the β-position, yielding thioether derivatives (Scheme 1) .

-

Ring-Opening Reactions: Treatment with nucleophiles like water or alcohols opens the dihydropyran ring, producing linear trifluoromethylated ketones .

Cycloadditions

The dihydropyran participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride, forming bicyclic adducts .

Applications in Medicinal Chemistry

mTOR Inhibitors

Replacement of morpholine with 3,6-dihydro-2H-pyran in pyrazolopyrimidine-based inhibitors yielded compounds with nanomolar potency against mTOR and >100-fold selectivity over PI3K . The trifluoromethyl group improves metabolic stability and binding affinity .

Adenosine Receptor Agonists

Structural analogs act as A₂A receptor agonists, showing potential in treating Parkinson’s disease. The ester group enables prodrug strategies for enhanced bioavailability.

Future Directions

-

Green Synthesis: Developing catalytic asymmetric trifluoromethylation to access enantiopure derivatives.

-

Drug Delivery: Leveraging the ester moiety for nanoparticle-based delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume